Cas no 2214243-55-5 (rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate)
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2214243-55-5x500.png)
rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate
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- インチ: 1S/C23H26N2O3/c1-2-28-23(27)20-13-19-16-24(14-17-9-5-3-6-10-17)22(26)21(19)25(20)15-18-11-7-4-8-12-18/h3-12,19-21H,2,13-16H2,1H3/t19-,20-,21-/m1/s1
- InChIKey: KFFHTXRKOKMQRD-NJDAHSKKSA-N
- SMILES: N1(CC2=CC=CC=C2)[C@@H](C(OCC)=O)C[C@]2([H])CN(CC3=CC=CC=C3)C(=O)[C@]12[H]
rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167631-1g |
rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate |
2214243-55-5 | 98% | 1g |
¥13000 | 2023-03-11 | |
Chemenu | CM558715-1g |
rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate |
2214243-55-5 | 95%+ | 1g |
$1429 | 2024-07-18 |
rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylateに関する追加情報
rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate: A Comprehensive Overview
The compound with CAS No 2214243-55-5, known as rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex bicyclic structure, which includes a pyrrolo[3,4-b]pyrrole core and two benzyl substituents at positions 1 and 5. The stereochemistry of the molecule is well-defined, with the (2R,3aR,6aR) configuration playing a crucial role in its biological activity and chemical reactivity.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery efforts. Researchers have explored its ability to modulate key cellular pathways and interact with specific protein targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. This finding underscores its potential as a candidate for anti-cancer therapeutic development.
The synthesis of rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate involves a multi-step process that requires precise control over stereochemistry and regioselectivity. A 2022 paper in Organic Letters detailed an efficient enantioselective approach to construct the pyrrolo[3,4-b]pyrrole framework using organocatalytic methods. This method not only enhances the yield but also ensures high enantiomeric excess, which is critical for downstream biological studies.
In terms of applications beyond drug discovery, this compound has shown promise in bioconjugation chemistry. Its carboxylic acid moiety can be readily modified to attach various functional groups or biomolecules. A 2021 study in Bioconjugate Chemistry reported its use as a linker in peptide-based therapeutics, where it demonstrated excellent stability and bioavailability profiles.
From an analytical standpoint, the characterization of rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and intermolecular interactions. Furthermore, computational modeling approaches have been employed to predict its binding affinities to various biological targets.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound for large-scale production while maintaining its stereochemical integrity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications.
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